Scolopin 1 is classified as a cationic antimicrobial peptide. It is synthesized and expressed using recombinant DNA technology, often utilizing Escherichia coli as a host for production. The peptide's origins in centipede venom highlight its evolutionary role in defense against microbial infections and predation.
The synthesis of Scolopin 1 typically involves solid-phase peptide synthesis methods. This technique allows for the sequential addition of amino acids to form the peptide chain. The process can be summarized as follows:
The use of small ubiquitin-related modifier (SUMO) fusion technology has also been reported to enhance the solubility and yield of the recombinant Scolopin 1 during expression in Escherichia coli .
Scolopin 1 has a distinctive molecular structure characterized by its cationic nature, which contributes to its antimicrobial activity. The primary sequence consists of a series of positively charged amino acids that facilitate interaction with microbial membranes.
The three-dimensional conformation of Scolopin 1 can be influenced by environmental factors such as pH and ionic strength, affecting its biological activity.
Scolopin 1 interacts with microbial membranes through electrostatic interactions, leading to membrane disruption. This mechanism can be described through the following reactions:
These reactions underline the importance of the peptide's charge and hydrophobicity in its function as an antimicrobial agent .
The mechanism by which Scolopin 1 exerts its antimicrobial effects involves several key processes:
Research indicates that Scolopin 1 can effectively target both Gram-positive and Gram-negative bacteria, making it a versatile candidate for therapeutic applications .
Relevant analyses include mass spectrometry (MS) for molecular weight determination and HPLC for purity assessment .
Scolopin 1 has significant potential in various scientific fields:
The cationic nature and small size of antimicrobial peptide scolopin 1 (21 amino acids; MW: 2593.9 Da) [8] present significant challenges for recombinant expression in Escherichia coli, including proteolytic degradation, insolubility, and cytotoxicity. The SUMO (Small Ubiquitin-Related Modifier) fusion system has emerged as a critical solution, leveraging SUMO’s chaperone-like properties to enhance solubility and correct folding. When fused to scolopin 1 via a pSUMO vector, the SUMO tag (12.2 kDa) forms a hydrophilic shield around the peptide, preventing aggregation and directing the fusion protein to soluble compartments within the bacterial cytoplasm. This system achieves >95% solubility for SUMO-scolopin 1 fusions, as confirmed by Ni-IDA chromatography and SDS-PAGE analysis [1] [4].
Following expression, SUMO protease cleaves the fusion at 30°C for 1 hour, generating native scolopin 1 without residual N-terminal methionine or affinity tag artifacts. The cleavage efficiency exceeds 90%, and subsequent Ni-IDA chromatography separates the SUMO tag and protease from the target peptide. Crucially, SUMO’s precise recognition by proteases avoids non-specific cleavage, which is a limitation of traditional systems like GST or MBP [9]. This method yields biologically active scolopin 1 at 0.255 g/L under optimized fermentation, demonstrating scalability for industrial production [4] [10].
Table 1: Key Features of SUMO Fusion System for Scolopin 1 Expression
Parameter | SUMO System Performance | Traditional Systems (e.g., GST) |
---|---|---|
Solubility | >95% | <40% |
Cleavage Specificity | High (Native N-terminus preserved) | Moderate (Risk of non-specific cuts) |
Yield of Active Peptide | 0.255 g/L | Not reported |
Purification Efficiency | Single-step Ni-IDA (>95% purity) | Multi-step required |
Proteolytic Resistance | Significant improvement | Limited protection |
Maximizing scolopin 1-SUMO fusion yields requires precise control of metabolic and induction parameters to minimize acetate accumulation—a known inhibitor of recombinant protein synthesis. Response Surface Methodology (RSM) with Box-Behnken Design (BBD) identified critical variables: glucose concentration (5–15 g/L), induction cell density (OD₆₀₀: 0.7–3.5), and induction temperature (24–32°C) [5] [10]. Acetate excretion, which can exceed 3 g/L under suboptimal conditions, directly correlates with reduced peptide yields due to disrupted cellular energy metabolism and pH instability.
The optimized parameters derived from RSM models are:
Validation in bench-top bioreactors confirmed a 92% match between predicted and experimental outcomes, yielding 0.255 g/L recombinant scolopin 1 while suppressing acetate to 0.981 g/L. Fed-batch strategies further enhanced productivity by maintaining glucose below inhibitory thresholds and using dissolved oxygen >30% to support aerobic metabolism [10]. This systematic approach underscores the necessity of integrated metabolic engineering for antimicrobial peptide production.
Table 2: Fermentation Optimization Parameters and Their Impact on Scolopin 1 Yield
Variable | Optimal Value | Effect on Yield | Effect on Acetate |
---|---|---|---|
Glucose (g/L) | 7.81 | Maximizes carbon flux to peptide | Minimizes overflow metabolism |
Induction OD₆₀₀ | 1.66 | Balances plasmid copy stability | Reduces exponential-phase waste |
Induction Temp (°C) | 30.27 | Enhances folding; reduces proteases | Lowers metabolic heat flux |
Post-induction Duration | 5 hours | Optimal protein accumulation | Prevents nutrient depletion |
Scolopin 1’s bioactivity depends on its primary sequence (FLPKMSTKLRVPYRRGTKDYH) [8], with no evidence of glycosylation, phosphorylation, or disulfide bonds in native centipede venom [4]. This simplifies heterologous production in E. coli, which lacks machinery for complex eukaryotic post-translational modifications (PTMs). However, PTMs like N-terminal acetylation or aspartyl hydroxylation—statistically linked to insoluble expression in bacterial systems [3]—remain irrelevant for scolopin 1 due to its unmodified structure.
The SUMO fusion partner indirectly supports PTM handling by:
Bioinformatic analysis using tools like PROSITE and NetAcet confirmed scolopin 1’s low PTM potential, with no predicted sites for glycosylation or myristoylation—factors that degrade solubility in E. coli [3]. Consequently, >95% of recombinant scolopin 1 retains structural equivalence to the native peptide, validating E. coli as a suitable host.
Bioactivity equivalence between synthetic and recombinant scolopin 1 is essential for therapeutic applicability. In vitro antimicrobial assays demonstrate identical Minimal Inhibitory Concentrations (MICs) for both variants against Gram-positive bacteria (e.g., Staphylococcus aureus: 12.5 μg/mL), Gram-negative bacteria (e.g., Escherichia coli: 25 μg/mL), and fungi (e.g., Candida albicans: 50 μg/mL) [1] [4]. Hemolytic activity against human erythrocytes remains moderate (HC₅₀ > 100 μg/mL), confirming membrane selectivity regardless of production method.
Mechanistically, both peptides disrupt microbial membranes via cationic charge-driven pore formation, validated by identical kinetics in SYTOX Green uptake assays. Structural fidelity was confirmed through:
The recombinant process achieves 98% purity after SUMO cleavage and Ni-IDA chromatography, matching synthetic-grade scolopin 1 while reducing production costs by ~40% due to eliminated solid-phase synthesis steps [1].
Table 3: Bioactivity Profile of Synthetic vs. Recombinant Scolopin 1
Bioactivity Parameter | Synthetic Scolopin 1 | Recombinant Scolopin 1 | Method |
---|---|---|---|
MIC vs. S. aureus | 12.5 μg/mL | 12.5 μg/mL | Broth microdilution |
MIC vs. E. coli | 25 μg/mL | 25 μg/mL | Broth microdilution |
Hemolytic Activity (HC₅₀) | >100 μg/mL | >100 μg/mL | Erythrocyte lysis assay |
Structural Confirmation | α-helical CD signature | Identical CD signature | Circular dichroism |
Production Cost (per gram) | High | Reduced by ~40% | Process analysis |
Table 4: Compound Summary: Scolopin 1
Property | Value |
---|---|
IUPAC Name | Not provided in sources |
Synonyms | Antimicrobial peptide scolopin 1 |
Molecular Formula | C₁₁₈H₁₈₉N₃₅O₂₉S |
Molecular Weight | 2593.9 Da |
Amino Acid Sequence | FLPKMSTKLRVPYRRGTKDYH |
Source Organism | Scolopendra subspinipes mutilans |
Biological Activity | Broad-spectrum antimicrobial |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7